molecular formula C11H11N3O2 B2769282 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 103058-74-8

5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B2769282
M. Wt: 217.228
InChI Key: XHFNOIFAKRXWAA-UHFFFAOYSA-N
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Description

5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a biologically important pyrazole-4-carboxylic acid derivative . It has a linear formula of C12H12N2O2 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The starting material, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Upon basic hydrolysis, it yielded the corresponding acid .


Molecular Structure Analysis

The target compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of monoclinic system .


Chemical Reactions Analysis

The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory . The continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using thermo gravimetric analysis and single-crystal X-ray diffraction technique . The HOMO–LUMO energy levels were also constructed to study the electronic transition within the molecule by time-dependent TD-DFT method .

Scientific Research Applications

    • Application : The synthesis of new heterocyclic compounds .
    • Methods of Application : The reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h .
    • Results or Outcomes : The reaction yielded a new heterocyclic compound, the structure of which was confirmed through X-ray diffraction and spectral analyses .
    • Application : Certain indole derivatives have been reported as antiviral agents .
    • Methods of Application : These compounds are synthesized and then tested for their inhibitory activity against various viruses .
    • Results or Outcomes : For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 µmol/L .
    • Application : Synthesis of new heterocyclic compounds .
    • Methods of Application : The reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h .
    • Results or Outcomes : The reaction yielded a new heterocyclic compound, the structure of which was confirmed through X-ray diffraction and spectral analyses .
    • Application : Synthesis of new medicinal scaffolds .
    • Methods of Application : Reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol (EtOH) for 4 h in the presence of concentrated hydrochloric acid (HCl) .
    • Results or Outcomes : The reaction produced a new compound with potential medicinal applications .

properties

IUPAC Name

5-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-3-5-9(6-4-7)14-8(2)12-10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFNOIFAKRXWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid

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